

CCT367766: A Third-Generation PROTAC Demonstrating Superior Efficacy in Pirin Degradation

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Compound of Interest		
Compound Name:	CCT367766	
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A significant leap in the targeted degradation of the non-catalytic protein pirin has been achieved with the development of **CCT367766**, a third-generation Proteolysis Targeting Chimera (PROTAC). This advanced degrader demonstrates markedly improved efficiency in terms of potency and speed of action compared to its predecessors, establishing a new benchmark for pirin-targeting therapeutics. This guide provides a comprehensive comparison of **CCT367766** with earlier generation degraders, supported by experimental data, to inform researchers and drug development professionals.

Pirin is a highly conserved iron-binding protein implicated as a regulator of transcription.[1] Its lack of a known enzymatic function has made it a challenging target for traditional inhibitor-based drug discovery.[1] The development of PROTACs, which hijack the cell's natural protein disposal machinery to eliminate target proteins, offers a promising alternative.[2] **CCT367766** was developed through an iterative design process aimed at improving the cellular permeability and target engagement of earlier generation pirin degraders.[2]

Comparative Efficacy of Pirin Degraders

The evolution from the first-generation pirin degrader (PDP 3) to the third-generation **CCT367766** showcases a clear progression in degradation efficiency. While the initial iteration failed to induce any observable degradation in cellular assays, the second-generation molecule (PDP 10) showed some activity, albeit at high concentrations and with poor reproducibility.[2][3]







CCT367766, in contrast, demonstrates potent, rapid, and consistent degradation of pirin at low nanomolar concentrations.[3]



Degra der	Gener ation	Targe t Protei n	E3 Ligas e Recru ited	Cell Line	Conc entrat ion for Degra datio n	Time to Degra datio n	DC50	Dmax	Key Obser vatio ns
PDP 3	First	Pirin	Cerebl on (CRB N)	SK- OV-3	>1 μM	>48 hours	Not Applic able	~0%	No observ able degrad ation in cells.
PDP 10	Secon d	Pirin	Cerebl on (CRB N)	SK- OV-3	3.0 μΜ	24-48 hours	Not Deter mined	Not Deter mined	Poorly reprod ucible, time-depen dent degrad ation at high conce ntratio ns.[2]
CCT3 67766	Third	Pirin	Cerebl on (CRB N)	SK- OV-3	50 nM	~2 hours	Low nM	~100%	Potent , rapid, and compl ete degrad ation; exhibit

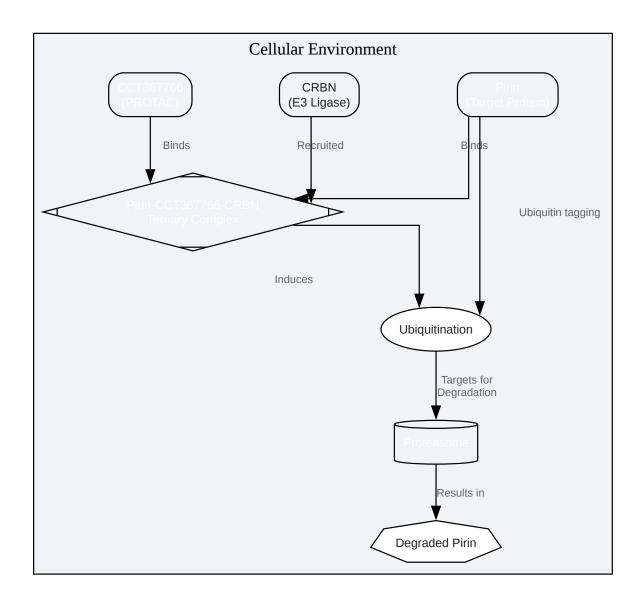


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Mechanism of Action: PROTAC-Mediated Pirin Degradation

CCT367766 is a heterobifunctional molecule designed to simultaneously bind to the target protein, pirin, and the E3 ubiquitin ligase, Cereblon (CRBN).[3][4] This binding induces the formation of a ternary complex, which brings pirin into close proximity to the E3 ligase.[2] The E3 ligase then tags pirin with ubiquitin molecules, marking it for degradation by the proteasome, the cell's protein disposal machinery.[2]





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Caption: Mechanism of CCT367766-mediated pirin degradation.

Experimental Protocols

The following is a summary of the key experimental protocol used to evaluate the efficiency of pirin degraders.



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Western Blot Analysis of Pirin Degradation in SK-OV-3 Cells

This protocol outlines the methodology for assessing the degradation of pirin protein in the SK-OV-3 human ovarian cancer cell line following treatment with pirin degraders.

- 1. Cell Culture and Treatment:
- SK-OV-3 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are seeded in 6-well plates and allowed to adhere overnight.
- Cells are then treated with varying concentrations of the pirin degraders (PDP 3, PDP 10, CCT367766) or vehicle control (e.g., DMSO) for the indicated time points (e.g., 2, 4, 8, 24, 48 hours).
- 2. Cell Lysis and Protein Quantification:
- Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
- The total protein concentration of each lysate is determined using a BCA protein assay.
- 3. SDS-PAGE and Western Blotting:
- Equal amounts of protein from each sample are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.



- The membrane is incubated overnight at 4°C with a primary antibody specific for pirin. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
- The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- 4. Detection and Analysis:
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The intensity of the bands is quantified using densitometry software.
- The level of pirin protein is normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.



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Caption: Workflow for assessing degrader efficiency.

Conclusion

CCT367766 represents a significant advancement in the development of targeted protein degraders for the challenging non-catalytic protein, pirin. Its ability to induce rapid and complete degradation at low nanomolar concentrations highlights the power of iterative, property-driven design in PROTAC development. This third-generation degrader serves as a valuable tool for further studying the biological functions of pirin and as a promising lead for the development of novel therapeutics.



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References

- 1. researchgate.net [researchgate.net]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Labelled chemical probes for demonstrating direct target engagement in living systems. |
 Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
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